
Potassium trifluoro(2-oxooxan-4-yl)boranuide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Potassium trifluoro(2-oxooxan-4-yl)boranuide is a chemical compound with the molecular formula C₆H₈BF₃KO₂ It is known for its unique structure, which includes a boron atom bonded to a trifluoromethyl group and a 2-oxooxan-4-yl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Potassium trifluoro(2-oxooxan-4-yl)boranuide can be synthesized through a multi-step process involving the reaction of boron trifluoride with a suitable oxane derivative. The reaction typically requires an inert atmosphere, such as nitrogen or argon, and is carried out at low temperatures to prevent decomposition of the intermediate products. The final step involves the addition of potassium hydroxide to form the potassium salt of the compound.
Industrial Production Methods
In an industrial setting, the production of this compound involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions to maximize yield and purity, as well as implementing safety measures to handle the reactive intermediates. Continuous flow reactors and automated systems are often used to ensure consistent production and minimize the risk of contamination.
Analyse Chemischer Reaktionen
Types of Reactions
Potassium trifluoro(2-oxooxan-4-yl)boranuide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form boronic acids or borate esters.
Reduction: It can be reduced to form borohydrides or other boron-containing compounds.
Substitution: The trifluoromethyl group can be substituted with other functional groups, such as alkyl or aryl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate. Reactions are typically carried out in aqueous or organic solvents at moderate temperatures.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used. These reactions are often performed in anhydrous solvents under inert atmospheres.
Substitution: Substitution reactions may involve the use of organometallic reagents, such as Grignard reagents or organolithium compounds, under controlled conditions to ensure selective substitution.
Major Products Formed
Oxidation: Boronic acids, borate esters
Reduction: Borohydrides, boron-containing compounds
Substitution: Alkyl or aryl derivatives of the original compound
Wissenschaftliche Forschungsanwendungen
Potassium trifluoro(2-oxooxan-4-yl)boranuide has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of carbon-boron bonds.
Biology: Investigated for its potential use in boron neutron capture therapy (BNCT) for cancer treatment.
Medicine: Explored as a potential drug delivery agent due to its ability to form stable complexes with various biomolecules.
Industry: Utilized in the production of advanced materials, such as boron-containing polymers and ceramics.
Wirkmechanismus
The mechanism of action of potassium trifluoro(2-oxooxan-4-yl)boranuide involves its ability to form stable complexes with various substrates. The boron atom in the compound can coordinate with electron-rich species, facilitating reactions such as nucleophilic addition or substitution. This coordination ability makes it a valuable catalyst in various chemical transformations.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Potassium trifluoro(oxolan-2-yl)boranuide
- Potassium trifluoro[(oxan-2-yl)methyl]boranuide
- Potassium trifluoro(2-oxo-1,2,3,4-tetrahydroquinazolin-7-yl)boranuide
Uniqueness
Potassium trifluoro(2-oxooxan-4-yl)boranuide is unique due to its specific structural features, which include the 2-oxooxan-4-yl group. This group imparts distinct reactivity and stability to the compound, making it suitable for specialized applications in synthesis and catalysis. Additionally, its trifluoromethyl group enhances its ability to participate in various chemical reactions, further distinguishing it from similar compounds.
Eigenschaften
Molekularformel |
C5H7BF3KO2 |
|---|---|
Molekulargewicht |
206.01 g/mol |
IUPAC-Name |
potassium;trifluoro-(2-oxooxan-4-yl)boranuide |
InChI |
InChI=1S/C5H7BF3O2.K/c7-6(8,9)4-1-2-11-5(10)3-4;/h4H,1-3H2;/q-1;+1 |
InChI-Schlüssel |
ANVPOTUDRWFXRE-UHFFFAOYSA-N |
Kanonische SMILES |
[B-](C1CCOC(=O)C1)(F)(F)F.[K+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


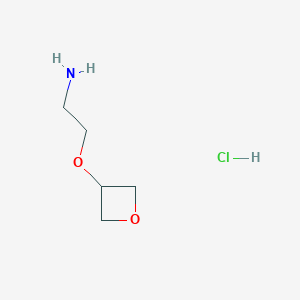
![N-[2-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]oxyethyl]-3-[2-(2-hydroxyethoxy)ethoxy]propanamide](/img/structure/B13583856.png)
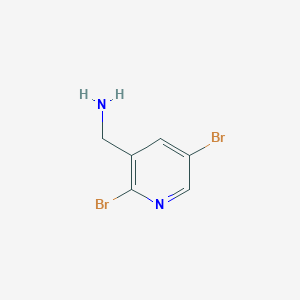
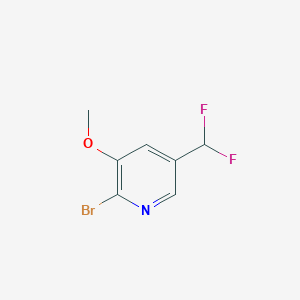
![7-(aminomethyl)-5H,6H,7H,8H-imidazo[1,2-a]pyridine-3-carboxylicaciddihydrochloride](/img/structure/B13583875.png)

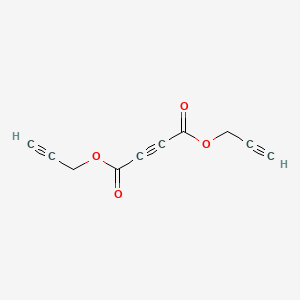
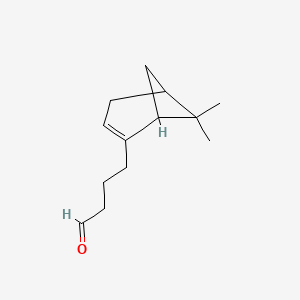
![3-{4-[(methanesulfonylsulfanyl)methyl]phenyl}-3-(trifluoromethyl)-3H-diazirine](/img/structure/B13583896.png)
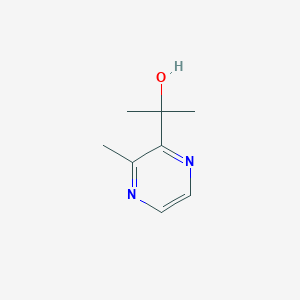
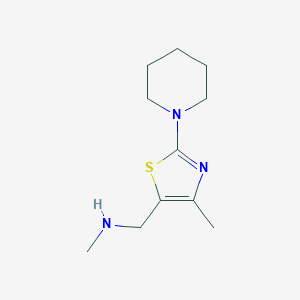
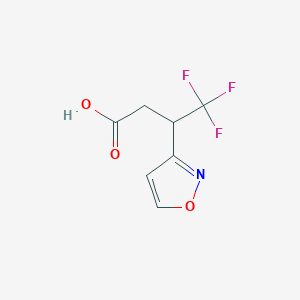
![2-[2-(1,2,3,4-tetrahydroisoquinolin-2-yl)ethyl]-2,3-dihydro-1H-isoindole-1,3-dione](/img/structure/B13583924.png)
![3-[3-(Pyridin-4-yl)phenyl]piperazin-2-one](/img/structure/B13583926.png)
